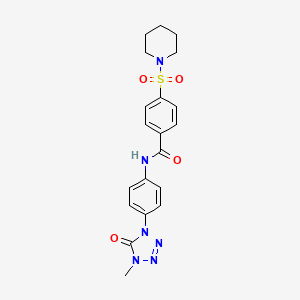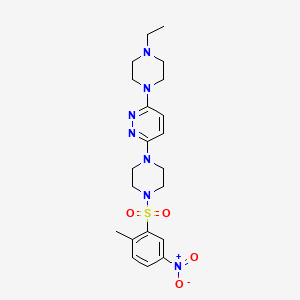
6-(tert-Butyl)picolinonitrile
Übersicht
Beschreibung
6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of picolinonitrile, where a tert-butyl group is attached to the sixth position of the pyridine ring
Wirkmechanismus
Target of Action
It is known that the compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .
Result of Action
As an intermediate of 1H-indazole derivatives, it may contribute to the diverse biological activities of these compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)picolinonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
Vorbereitungsmethoden
6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Vergleich Mit ähnlichen Verbindungen
6-(tert-Butyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:
2-Pyridinecarbonitrile: Lacks the tert-butyl group, leading to different reactivity and applications.
4-Methylpicolinonitrile: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
6-Methylpicolinonitrile: Similar to this compound but with a smaller substituent, leading to different chemical behavior.
The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic effects, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)

![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2936400.png)

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide](/img/structure/B2936402.png)
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![2-(propan-2-yl)-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2936406.png)

![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2936408.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

